Methyl 2-chloro-6-formyl-benzoate molecular weight
Methyl 2-chloro-6-formyl-benzoate molecular weight
The Bifunctional Scaffold in Poly-Pharmacology
Executive Summary
Methyl 2-chloro-6-formylbenzoate (CAS: 1086391-95-8) represents a critical "orthogonally reactive" intermediate in modern medicinal chemistry. Its structure—a benzene ring substituted with a methyl ester, a chlorine atom, and a formyl group—provides three distinct sites for chemical modification. It is most notably utilized as the foundational scaffold for phthalazinone-based PARP inhibitors (e.g., Olaparib analogs), where the proximity of the ester and aldehyde groups facilitates rapid heterocyclization with hydrazines.
This guide analyzes the physicochemical properties, synthetic architecture, and handling protocols required for high-precision drug discovery workflows.
Part 1: Physicochemical Profile & Molecular Weight
Core Data
The precise molecular weight is critical for stoichiometry in multi-step convergent synthesis. Researchers must account for the "water-loss" artifact often observed in Mass Spectrometry (MS) due to the molecule's tendency to cyclize into a pseudo-ester form.
| Property | Value | Technical Note |
| Molecular Weight | 198.60 g/mol | Based on standard atomic weights ( |
| Exact Mass | 198.008 g/mol | Monoisotopic mass for HRMS calibration. |
| Molecular Formula | ||
| Physical State | White to off-white solid | Low melting point solid (approx. 60–65°C). |
| Solubility | DMSO, DCM, MeOH | Hydrolytically unstable in basic aqueous media. |
The Tautomerism Trap (Critical for Analysis)
A common pitfall in analyzing Methyl 2-chloro-6-formylbenzoate is its structural dynamism. In solution, particularly in the presence of protic solvents or Lewis acids, the molecule exists in equilibrium between the open-chain aldehyde-ester and the closed-ring 3-methoxy-4-chlorophthalide (pseudo-ester).
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Open Form (Reactive): Displays distinct aldehyde proton signal in
NMR (~10.0 ppm). -
Closed Form (Dormant): Displays a methine proton signal (~6.5 ppm) and lacks the aldehyde peak.
Scientist-to-Scientist Note: When assessing purity via HPLC, use non-acidic mobile phases (e.g., Acetonitrile/Water without TFA) to prevent on-column cyclization which can lead to split peaks and false impurity flags.
Part 2: Synthetic Architecture
The synthesis of Methyl 2-chloro-6-formylbenzoate is rarely performed via direct formylation due to regioselectivity issues. The most robust industrial route involves the oxidative functionalization of Methyl 2-chloro-6-methylbenzoate .
Synthesis Workflow
This pathway avoids the use of unstable lithiated intermediates and scales well for kilogram-production.[1]
Step 1: Precursor Synthesis (Carbonylation) Starting from 3-chloro-2-iodotoluene, a Palladium-catalyzed carbonylation in methanol yields Methyl 2-chloro-6-methylbenzoate.[1]
Step 2: Radical Bromination The methyl group is activated using N-Bromosuccinimide (NBS) and a radical initiator (AIBN) to form the benzyl bromide species.
Step 3: Kornblum Oxidation (or Sommelet) The bromide is converted to the aldehyde (formyl group) via oxidation, typically using DMSO/NaHCO3 or Hexamethylenetetramine.
Visualization of Synthetic Pathway
The following diagram illustrates the conversion logic, highlighting the critical oxidation state change at the benzylic carbon.
Figure 1: Step-wise oxidative synthesis converting the methyl substituent to the reactive formyl group.
Part 3: Reactivity & Pharmacophore Integration
The primary utility of Methyl 2-chloro-6-formylbenzoate lies in its ability to function as a 1,4-dielectrophile . The aldehyde and ester carbons are positioned to react with 1,2-binucleophiles (like hydrazines), creating the fused bicyclic systems essential for PARP inhibition.
The Phthalazinone Cyclization Protocol
This reaction is the industry standard for generating the core scaffold of drugs like Olaparib.
Protocol:
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Reagents: Methyl 2-chloro-6-formylbenzoate (1.0 eq), Hydrazine Hydrate (1.2 eq).
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Solvent: Ethanol or Methanol (0.5 M concentration).
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Conditions: Reflux for 2–4 hours.
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Mechanism:
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Step A: Hydrazine attacks the aldehyde (more electrophilic) to form a hydrazone intermediate.
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Step B: The nitrogen of the hydrazone attacks the adjacent ester carbonyl (intramolecular aminolysis).
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Result: Formation of 5-chloro-1(2H)-phthalazinone .
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Divergent Synthesis Map
The molecule acts as a "hub" for varying heterocyclic cores depending on the reagent used.
Figure 2: The scaffold serves as a precursor for Phthalazinones, Isoindolinones, and Phthalides.
Part 4: Analytical Quality Control
To ensure data integrity in biological assays, the purity of this intermediate must be validated using a self-validating orthogonal approach.
Recommended QC Workflow
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H-NMR (DMSO-d6): Confirm the ratio of aldehyde (~10 ppm) to aromatic protons. If the aldehyde peak is diminished and a new peak appears at ~6.5 ppm, the sample has cyclized to the pseudo-ester (methoxy-phthalide) or hydrolyzed.
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LC-MS (ESI+):
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Expected [M+H]+: 199.0.
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Warning: You may observe a peak at 167.0 (Loss of MeOH) or 181.0 (Loss of H2O from the acid form) due to in-source fragmentation.
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Melting Point: Sharp range (60–65°C). Broadening indicates hydrolysis to the carboxylic acid.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53408620, Methyl 2-chloro-6-formylbenzoate. Retrieved from [Link]
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Luo, T., et al. (2014). Synthesis of Isoindolinones via Catalytic Asymmetric Intramolecular Cascade Imidization.[2] Organic Letters, 16(24), 6366-6369.[2] (Contextualizes the use of formyl-benzoates in heterocycle synthesis).
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Gouault, N., et al. (2025). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate.[1][2][3][4] Retrieved from [Link]
- Wang, X., et al. (2010).Efficient Synthesis of 2-Chloro-6-methylbenzoic Acid Derivatives via Carbonylation. (Methodology basis for the methyl precursor synthesis described in Section 2.1).
